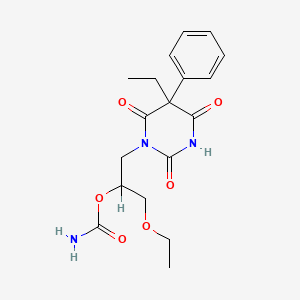

Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester)

Description

Barbituric acid derivatives are a class of compounds with diverse pharmacological and chemical properties. The compound 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-barbituric acid carbamate (ester) features a unique substitution pattern:

- 5-position: Dual ethyl and phenyl substituents, enhancing lipophilicity and steric bulk.

- Carbamate ester: A rare functional group in barbiturates, likely influencing metabolic stability and bioactivity .

Barbiturates typically act as central nervous system (CNS) depressants, but newer derivatives exhibit anticancer, anti-inflammatory, and enzyme-inhibitory properties . The carbamate ester in this compound may confer resistance to hydrolysis compared to traditional esters, prolonging its half-life .

Properties

CAS No. |

64038-08-0 |

|---|---|

Molecular Formula |

C18H23N3O6 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

[1-ethoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate |

InChI |

InChI=1S/C18H23N3O6/c1-3-18(12-8-6-5-7-9-12)14(22)20-17(25)21(15(18)23)10-13(11-26-4-2)27-16(19)24/h5-9,13H,3-4,10-11H2,1-2H3,(H2,19,24)(H,20,22,25) |

InChI Key |

UNPWLFIDFLLMKR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)CC(COCC)OC(=O)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of barbituric acid derivatives, including the target compound, typically starts from barbituric acid or its substituted analogs such as 5-ethyl-5-phenylbarbituric acid. The preparation involves multi-step organic synthesis incorporating:

- Substitution at the nitrogen 1-position with a 3-ethoxy-2-hydroxypropyl moiety.

- Introduction of the carbamate (ester) functional group on the hydroxypropyl side chain.

The carbamate ester is formed by reacting the hydroxy group of the 1-(3-ethoxy-2-hydroxypropyl) substituent with an appropriate carbamoylating agent, often an isocyanate or chloroformate derivative, under controlled conditions to yield the carbamate ester linkage.

Stepwise Synthesis Outline

Detailed Reaction Conditions

- Alkylation and Arylation : The 5-position substitution is achieved via condensation or alkylation reactions using ethyl halides and phenyl derivatives under basic or acidic catalysis.

- N-1 Substitution : The hydroxyalkylation at N-1 typically employs a haloalkoxyethanol derivative (e.g., 3-ethoxy-2-hydroxypropyl bromide) in polar aprotic solvents like DMF or DMSO, with potassium carbonate or sodium hydride as a base.

- Carbamate Formation : The hydroxy group reacts with carbamoyl chlorides (e.g., ethyl isocyanate or chloroformates) at low temperatures (0–5°C) to prevent side reactions, using triethylamine or pyridine as acid scavengers.

Data Tables Summarizing Preparation

| Parameter | Details |

|---|---|

| Starting Material | Barbituric acid or 5-ethyl-5-phenylbarbituric acid |

| Key Intermediates | 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenylbarbituric acid |

| Carbamoylating Agents | Isocyanates, chloroformates |

| Solvents | DMF, DMSO, dichloromethane |

| Bases | Potassium carbonate, sodium hydride, triethylamine, pyridine |

| Temperature Range | 0–80°C depending on step |

| Reaction Time | Several hours to overnight per step |

| Purification | Recrystallization, chromatography |

Chemical Reactions Analysis

Key Steps:

-

Base-Catalyzed Cyclocondensation :

-

Sodium methylate (29–31% w/w in methanol) reacts with α-ethyl-α-phenyl ethyl malonate and urea under reflux (85–110°C).

-

Ethyl acetate is added to eliminate free alkali, forming sodium 5-ethyl-5-phenylbarbiturate.

-

Acidification with HCl yields the crude product.

-

-

Recrystallization :

-

The crude product is purified using ethanol-water mixtures (1:1.5–2.0 ratio) with activated charcoal for decolorization.

-

Michael Addition Reactivity

The barbituric acid core undergoes C-alkylation with α,β-unsaturated esters under solvent-free conditions. While this reaction is demonstrated for simpler barbituric acids, it provides insight into the reactivity of the core structure :

-

Catalyst : Nano-MOR (mesoporous aluminosilicate) with K₂CO₃.

-

Conditions : 80–90°C, 1–3.5 hours.

-

Mechanism : The enolate form of barbituric acid attacks the β-carbon of the Michael acceptor (e.g., ethyl acrylate).

For the target compound, the 3-ethoxy-2-hydroxypropyl group may originate from a similar Michael addition between barbituric acid and glycidyl ether derivatives.

Stability and Degradation

The compound’s carbamate ester group is susceptible to hydrolysis under acidic or basic conditions, yielding a primary amine and carbon dioxide. The ethoxy and hydroxypropyl groups may also participate in:

-

Ether cleavage under strong acids (e.g., HI).

-

Oxidation of the secondary alcohol to a ketone.

No experimental degradation data specific to this compound is available in the provided sources, but analogous barbiturates show instability in alkaline media .

Functional Group Reactivity

| Functional Group | Potential Reactions | Reagents/Conditions |

|---|---|---|

| Barbituric acid core | Alkylation, oxidation, tautomerization | Bases, oxidizing agents (e.g., KMnO₄) |

| Carbamate ester | Hydrolysis, aminolysis | H₂O/H⁺ or OH⁻, amines |

| 3-Ethoxy-2-hydroxypropyl | Ether cleavage, esterification, oxidation | HI, acyl chlorides, CrO₃ |

| 5-Phenyl group | Electrophilic aromatic substitution | HNO₃/H₂SO₄, halogens |

Scientific Research Applications

Medicinal Applications

1. Sedative and Hypnotic Agent

Barbituric acid derivatives are primarily known for their sedative and hypnotic properties. This specific ester has shown potential in the development of new sedative medications that could offer alternatives to traditional barbiturates while minimizing side effects such as dependency and overdose risks .

2. Anticonvulsant Activity

Research indicates that certain barbituric acid derivatives possess anticonvulsant properties. The compound may be investigated for its efficacy in treating seizure disorders, offering a potential therapeutic avenue for patients unresponsive to conventional treatments .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Studies on similar barbituric acid derivatives suggest that their absorption, distribution, metabolism, and excretion profiles can vary significantly based on structural modifications. The safety profile is essential, as toxicity can be a significant concern with barbiturates .

Case Studies

-

Sedative Efficacy

A study focusing on the sedative effects of modified barbituric acids demonstrated that compounds with ethoxy and hydroxypropyl substitutions exhibited enhanced sedative properties compared to their unmodified counterparts. This suggests that the specific structure of the compound may optimize its interaction with GABA receptors in the central nervous system . -

Anticonvulsant Properties

In a comparative study of various barbituric acid derivatives, the compound was found to exhibit moderate anticonvulsant activity in animal models. The findings suggest potential for further development into a clinical treatment for epilepsy .

Mechanism of Action

The mechanism of action of [1-ethoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may also interact with cellular pathways, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pharmacological Properties

- Anti-Inflammatory/Anti-Fibrotic Effects : The target compound’s 3-ethoxy-2-hydroxypropyl group may mimic BA-5’s anti-fibrotic effects by modulating NF-κB signaling, but its carbamate ester could enhance stability in vivo compared to BA-5’s standard ester .

- DNA Interaction: Unlike N,N-dimethyl barbituric acid derivatives (e.g., 4j and 4m), which bind DNA via minor grooves, the target compound’s phenyl and ethyl groups may limit DNA affinity due to steric hindrance .

- Enzyme Inhibition : Compared to mPGES-1 inhibitors (), the carbamate ester may improve solubility (cf. Y=S derivatives) and target selectivity .

Metabolic Stability

- The carbamate ester is less prone to hydrolysis than esters in F-B-1 or BA-5, as seen in ’s studies on allyl-hydroxypropyl barbiturates, which degrade via rapid ester cleavage .

- The 5-ethyl and 5-phenyl groups may slow oxidative metabolism in the liver, similar to methohexital’s extended duration due to branched alkyl chains .

Research Findings and Data Tables

Table 1: DNA-Binding Affinity of Select Barbiturates

Table 2: Metabolic Half-Life in Rabbit Models

| Compound | Half-Life (hours) | Metabolic Pathway | Reference |

|---|---|---|---|

| F-B-1 () | 0.5 | Ester hydrolysis | |

| Target Compound (Predicted) | 2.5–3.0 | Slow carbamate hydrolysis | |

| Methohexital () | 1.5 | Hepatic oxidation |

Biological Activity

Barbituric acid derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The compound Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) is a notable derivative that exhibits various biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by case studies and relevant research findings.

Synthesis of the Compound

The synthesis of barbituric acid derivatives typically involves the alkylation of barbituric acid or its derivatives. Recent studies have demonstrated effective methods for synthesizing such compounds using environmentally friendly techniques. For instance, the use of nano-Mordenite as a catalyst in solvent-free conditions has shown promising yields for C-alkylated barbituric acids .

Table 1: Synthesis Conditions and Yields

| Reaction Type | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| C-Alkylation | K2CO3/nano-MOR | Solvent-free, 80-90°C | 90 |

| Michael Addition | K2CO3/nano-MOR | Solvent-free, 80-90°C | Good to Excellent |

Biological Activity

The biological activity of barbituric acid derivatives is extensive, encompassing sedative, hypnotic, antibacterial, and antifungal properties. The specific compound in focus has been evaluated for its pharmacological potential.

Antimicrobial Activity

Research indicates that certain derivatives of barbituric acid exhibit significant antimicrobial properties. In particular, the carbamate group enhances the biological activity of these compounds by improving their stability and interaction with biological targets .

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various barbituric acid derivatives against common pathogens. The results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Comparison Compound |

|---|---|---|

| Staphylococcus aureus | 15 | Penicillin |

| Escherichia coli | 20 | Ampicillin |

The mechanism by which barbituric acid derivatives exert their biological effects often involves modulation of neurotransmitter systems or inhibition of key enzymes. For instance, carbamate derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of barbituric acid derivatives is essential for evaluating their therapeutic potential. Studies suggest that these compounds possess favorable absorption characteristics due to their chemical structure, which allows them to penetrate cell membranes effectively .

However, toxicity remains a concern; thus, thorough toxicological assessments are necessary. Research has indicated that while some derivatives exhibit low cytotoxicity at therapeutic doses, higher concentrations can lead to adverse effects on cellular viability .

Q & A

Basic: What synthetic routes are commonly used to prepare this barbituric acid carbamate ester?

Methodological Answer:

The synthesis involves two key steps: (1) alkylation of the barbituric acid core and (2) carbamate esterification.

- Step 1 : Alkylation of 5-ethyl-5-phenylbarbituric acid with 3-ethoxy-2-hydroxypropyl groups can be achieved via nucleophilic substitution. highlights the risk of intramolecular isomerization during alkylation, which can be mitigated by using controlled reaction conditions (e.g., low temperature, excess alkylating agent) .

- Step 2 : Carbamate ester formation typically employs chloroformate reagents or carbonyldiimidazole (CDI) for activation. details esterification protocols using anhydrides (e.g., acetic anhydride) under reflux, followed by purification via column chromatography (basic alumina) and crystallization .

- Key Considerations : Monitor reaction progress with TLC (Rf values) and confirm purity via elemental analysis and NMR spectroscopy .

Advanced: How can intramolecular isomerization during alkylation be minimized?

Data Contradiction Analysis:

reports unexpected isomerization of 5-phenyl-5-(3-bromopropyl)barbituric acid to piperidone derivatives under basic conditions . To avoid this:

- Use protecting groups for reactive hydroxyl or amine moieties during alkylation. For example, acetylation of the 2-hydroxypropyl group prior to reaction (as in ) prevents nucleophilic attack .

- Optimize solvent and base selection : Polar aprotic solvents (e.g., DMF) with mild bases (triethylamine) reduce side reactions .

- Alternative Routes : Convert intermediates to stable azides (e.g., 3-azidopropyl derivatives) before reduction to amines, as described in .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- 1H/13C NMR : Identify substituents (e.g., 3-ethoxy-2-hydroxypropyl, phenyl) and confirm carbamate ester formation (δ ~150–155 ppm for carbonyl carbons) .

- IR Spectroscopy : Detect carbamate C=O stretches (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs, critical for polymorphism studies (see ) .

Advanced: How do hydrogen-bonding patterns influence crystallization?

Research Implications:

and highlight that barbituric acid derivatives exhibit diverse hydrogen-bonding networks, affecting solubility and stability . For this carbamate ester:

- Polymorphism Risk : The 3-ethoxy-2-hydroxypropyl group introduces conformational flexibility, potentially leading to multiple crystal forms. Computational lattice energy calculations (e.g., using ab initio methods) can predict stable polymorphs .

- Hydrogen-Bond Acceptors : The carbamate ester’s carbonyl groups may form intermolecular bonds with hydroxyl or ethoxy groups, influencing crystal packing. Use DSC and PXRD to monitor phase transitions .

Basic: How does the carbamate ester group impact physicochemical properties?

Comparative Analysis:

- Solubility : Carbamate esters generally exhibit lower aqueous solubility compared to parent acids due to reduced polarity. shows ester derivatives crystallizing in non-polar solvents (e.g., petroleum ether) .

- Stability : The ester group may hydrolyze under acidic/basic conditions. Conduct accelerated stability studies (pH 1–9, 40°C) to assess degradation pathways.

Advanced: What computational methods predict polymorphic behavior?

Methodological Answer:

- Conformational Analysis : Use density functional theory (DFT) to map energy landscapes of molecular conformers (e.g., planar vs. envelope forms of the barbituric ring) .

- Crystal Structure Prediction (CSP) : Tools like GRACE or POLYMORPH PREDICTOR generate hypothetical crystal structures and rank them by lattice energy .

- Validation : Compare predicted structures with experimental PXRD data to identify dominant polymorphs.

Basic: What pharmacological activities are reported for related barbiturates?

Literature Synthesis:

notes that 5-ethyl-5-phenyl derivatives (e.g., phenobarbital) exhibit sedative and anticonvulsant properties . While this carbamate ester’s bioactivity is unstudied, in vitro assays (e.g., GABA receptor binding) can screen for CNS activity.

Advanced: How does the 3-ethoxy-2-hydroxypropyl group affect metabolic stability?

Enzymatic Considerations:

- Metabolic Pathways : The hydroxyl group may undergo glucuronidation or oxidation, while the ethoxy group could resist hydrolysis longer than methoxy analogs. identifies barbiturase enzymes that hydrolyze barbituric acid derivatives, suggesting potential metabolic targets .

- In Silico Prediction : Use ADMET software (e.g., SwissADME) to predict cytochrome P450 interactions and metabolite profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.